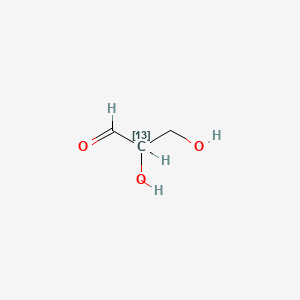
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate
Vue d'ensemble
Description
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is a derivative of Tolperisone, a centrally acting muscle relaxant. Tolperisone has been widely used in clinical practice for over forty years to manage pathologically elevated skeletal muscle tone (spasticity) and related pains of different origins . This compound is known for its muscle relaxant properties and is used in various therapeutic applications.
Applications De Recherche Scientifique
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Tolperisone, the parent compound of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate, is a centrally acting muscle relaxant . It primarily targets sodium and calcium channels in the nervous system tissue, with the highest affinity for the brain stem, spinal cord, and peripheral nerves .
Mode of Action
It is known to block sodium and calcium channels . By blocking these channels, Tolperisone inhibits the transmission of nerve signals, thereby reducing muscle spasticity and providing a muscle relaxant effect .
Biochemical Pathways
This can lead to downstream effects such as reduced neuronal excitability and muscle contraction .
Pharmacokinetics
Tolperisone, the parent compound, is known to be orally administered and has a high affinity for nervous system tissue . The genetic polymorphism of CYP2C19 significantly affects Tolperisone pharmacokinetics .
Result of Action
The primary result of Tolperisone’s action is the reduction of muscle spasticity. By blocking sodium and calcium channels, it reduces nerve signal transmission, leading to decreased muscle contraction and relaxation of muscle tone . This makes it useful in treating conditions associated with increased muscle tone and spasms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s genetic makeup (such as CYP2C19 genetic polymorphism ), and the physiological state of the patient .
Safety and Hazards
Orientations Futures
The European Medicines Agency has recommended restricting the use of tolperisone, a muscle relaxant authorised to treat a variety of different conditions, including spasticity due to neurological disorders and muscle spasms associated with diseases of the spine and large joints in several European Union countries since the 1960s . Doctors should stop prescribing tolperisone for any indication other than post-stroke spasticity in adults .
Analyse Biochimique
Biochemical Properties
It is known that Tolperisone, the parent compound, blocks sodium and calcium channels This suggests that Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate might interact with these channels or related proteins and enzymes
Cellular Effects
Tolperisone has a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves . It is plausible that this compound might have similar cellular distribution and effects.
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. It is known that Tolperisone blocks sodium and calcium channels . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Transport and Distribution
Given that Tolperisone has a high affinity for nervous system tissue , it is plausible that this compound might have similar transport and distribution characteristics.
Subcellular Localization
Given that Tolperisone has a high affinity for nervous system tissue , it is plausible that this compound might have similar subcellular localization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate involves several steps, starting from the basic structure of TolperisoneThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is similar to other centrally acting muscle relaxants such as:
Tolperisone: The parent compound, known for its muscle relaxant properties.
Eperisone: Another muscle relaxant with similar mechanisms of action.
Lidocaine: A local anesthetic that also blocks sodium channels but is used for different therapeutic purposes
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to effectively block sodium and calcium channels, providing targeted muscle relaxation without significant sedative effects .
Conclusion
This compound is a valuable compound with diverse applications in scientific research and medicine. Its unique properties and mechanisms of action make it an important tool in the management of muscle spasticity and related conditions.
Propriétés
IUPAC Name |
4-(2-methyl-3-piperidin-1-ylpropanoyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJJTOXILPRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858489 | |
| Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446063-44-1 | |
| Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolane,2-ethoxy-4-[(ethylthio)methyl]-2-methyl-(9CI)](/img/no-structure.png)








![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

